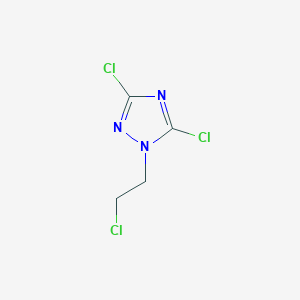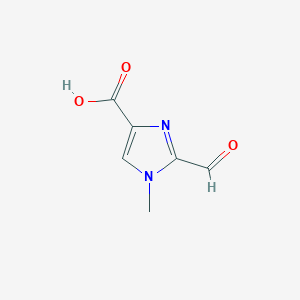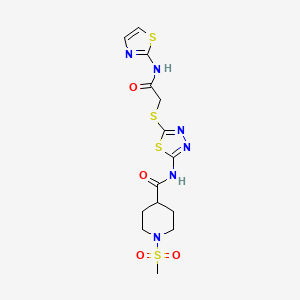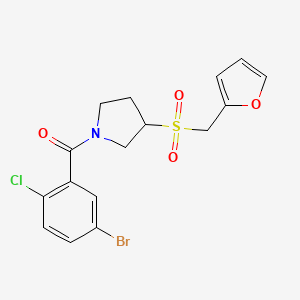
3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, a heterocyclic compound that has been the subject of various synthetic methods due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The chloro substituents on the triazole ring and the chloroethyl group suggest that this compound could be an intermediate or a final product in synthetic routes involving chlorination reactions or could possess unique reactivity due to the presence of these functional groups .
Synthesis Analysis
The synthesis of triazole derivatives often begins with precursors such as acyl hydrazines, isothiocyanates, or chloralamides. For instance, 3-mercapto-1,2,4-triazoles can be obtained from acyl hydrazines and isothiocyanates and further functionalized to chloromethyl and carboxaldehyde derivatives . Another approach involves the reaction of chloralamides with a mixture of phosphorus pentachloride/phosphorus oxychloride, which undergoes conversion to benzimidoyl chlorides and then treated with hydrazine hydrate to yield 3-aryl-1,2,4-triazoles . Although the specific synthesis of "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis by incorporating the appropriate chloro substituents at the relevant positions on the triazole ring.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 1-(4-chlorobenzoyl)-3-(4-methoxyphenyl)-1,2,4-triazole was determined by X-ray crystallography . Similarly, the structure of 1,5-diphenyl-3-chloromethylthio-1H-1,2,4-triazole was characterized by various spectroscopic techniques and X-ray diffraction . These methods would be applicable for analyzing the molecular structure of "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" to confirm its identity and purity.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be quite diverse. For instance, 5-substituted 3-chloro-1,2,4-triazoles can be synthesized by diazotization reactions, which can also lead to further chlorination of aromatic rings . Additionally, 3-aryl-5-dichloromethyl-1H-1,2,4-triazoles exhibit characteristics of an aldehyde group, suggesting that the dichloromethyl fragment can undergo various chemical transformations . The presence of chloro groups in "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" may also allow for similar reactivity, potentially enabling further functionalization or participation in coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their substituents. For example, the introduction of chloro groups can affect the compound's polarity, solubility, and reactivity. The presence of a 2-chloroethyl group in "3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole" could impart lipophilic character and potentially make it a suitable electrophile in nucleophilic substitution reactions. The exact properties would need to be determined experimentally through methods such as melting point determination, solubility testing, and reactivity studies.
properties
IUPAC Name |
3,5-dichloro-1-(2-chloroethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl3N3/c5-1-2-10-4(7)8-3(6)9-10/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZSDQCDBPQPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N1C(=NC(=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine](/img/structure/B2542613.png)
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542616.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2542617.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2542619.png)


![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-methyl-1H-pyrazol-3-amine](/img/structure/B2542624.png)
![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2542626.png)
![5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542629.png)


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-hydroxyethyl)prop-2-enamide](/img/structure/B2542634.png)